mTERT is classified as a synthetic peptide and is derived from the telomerase reverse transcriptase protein, which plays a crucial role in maintaining telomere length in cancer cells. The synthesis of this peptide can be achieved through methods such as solid-phase peptide synthesis, which allows for precise control over the amino acid sequence and modifications .
The synthesis of mTERT (572-580) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. This process allows for the sequential addition of protected amino acids to a solid support, enabling efficient purification and yield optimization.
Technical Details:
The molecular structure of mTERT (572-580) consists of nine amino acids forming a linear peptide. The specific sequence RLFFYRKSV features various side chains that contribute to its biochemical properties.
Molecular Formula: C₄₈H₆₉N₁₃O₁₄
Molecular Weight: Approximately 1,013.2 g/mol
The peptide's structure allows it to bind effectively to major histocompatibility complex class I molecules, facilitating its recognition by cytotoxic T lymphocytes .
The primary chemical reactions involving mTERT (572-580) pertain to its interaction with immune cells. Upon presentation by HLA-A*02:01, the peptide can elicit an immune response characterized by T cell activation.
Key Reactions:
The mechanism of action for mTERT (572-580) involves several steps:
Research indicates that this mechanism can lead to enhanced anti-tumor immunity, particularly in cancers where telomerase activity is upregulated .
Relevant data indicates that mTERT maintains structural integrity during storage when kept dry and at low temperatures .
mTERT (572-580) has several applications in cancer immunotherapy:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0